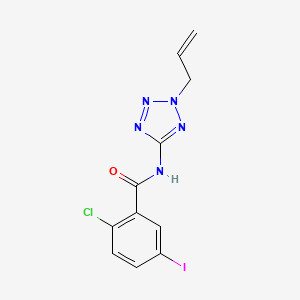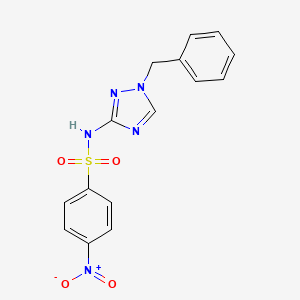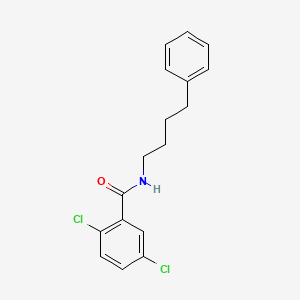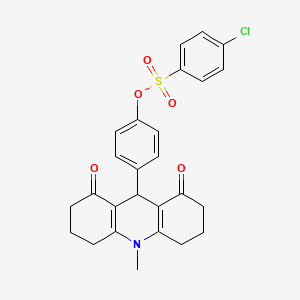![molecular formula C17H13ClN2O5 B4585975 2-chloro-5-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoic acid](/img/structure/B4585975.png)
2-chloro-5-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoic acid
Vue d'ensemble
Description
Synthesis Analysis The synthesis of compounds similar to 2-chloro-5-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoic acid involves complex reactions between various reagents. For instance, saturated heterocycles containing two condensed heterocyclic rings and a carbo(bi)cyclic ring have been prepared by the reaction of 4-oxopentanoic acid with (bi)cyclic amino alcohols, leading to the formation of 5H-Pyrrolo[1,2-a][3,1]benzoxazin-1(2H)-ones through high stereoselectivity (Kivelä et al., 2003). Another approach involves the reaction of o-aminophenol with various maleic anhydrides, yielding 2-hydroxymaleanilic acids, which are then converted into 3-oxo-1,4-benzoxazines under mild basic conditions (Teitei, 1986).
Molecular Structure Analysis The molecular structure of related compounds has been characterized using various spectroscopic methods, including NMR. The title compound's structure, akin to those studied, would likely exhibit unique bonding patterns and stereochemistry due to its complex heterocyclic system. For example, in the study of 2-amino-5-chloropyridine–benzoic acid, hydrogen bonding played a crucial role in forming stable crystalline structures, suggesting similar interactions might be expected in the target compound (Hemamalini & Fun, 2010).
Chemical Reactions and Properties These compounds engage in various chemical reactions, including Michael addition and intramolecular cyclization, which are crucial for the synthesis of benzo[a]phenoxazin derivatives. These reactions are pivotal for attaching different functional groups to the core structure, impacting the compound's chemical properties significantly (Kumar et al., 2019).
Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates the potential of derivatives of the compound for combating bacterial and fungal infections. For instance, novel quinazolinone derivatives, including those related to 2-chloro-5-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoic acid, have been synthesized and shown to possess antimicrobial properties. These derivatives were evaluated against a variety of microbial strains, demonstrating significant activity which underscores their potential in developing new antimicrobial agents (Habib et al., 2012; Kadian et al., 2012).
Antioxidant Activity
The exploration into the antioxidant properties of related compounds highlights their potential in mitigating oxidative stress, a factor in various chronic diseases. For instance, the synthesis of novel fluorescence probes for detecting reactive oxygen species illustrates the utility of benzoxazinone derivatives in biological and chemical applications to study the roles of highly reactive oxygen species (Setsukinai et al., 2003).
Agronomic Utility
Compounds with a benzoxazin-3(4H)-one skeleton, similar to the one , have shown significant interest due to their phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. These characteristics offer a potential agronomic utility for such compounds, including the management of pests and diseases in agriculture (Macias et al., 2006).
Propriétés
IUPAC Name |
2-chloro-5-[[2-(3-oxo-1,4-benzoxazin-4-yl)acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O5/c18-12-6-5-10(7-11(12)17(23)24)19-15(21)8-20-13-3-1-2-4-14(13)25-9-16(20)22/h1-7H,8-9H2,(H,19,21)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWARCBFDISTXRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CC(=O)NC3=CC(=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(3-methylphenoxy)propanoyl]pyrrolidine](/img/structure/B4585898.png)
![2-{[4-benzyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4585902.png)

![N-(5-chloro-2-methylphenyl)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B4585916.png)
![N-methyl-N'-1-naphthyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4585920.png)

![3-(3-bromophenyl)-7-(2-furylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4585935.png)

![2-cyano-N-(2-ethylphenyl)-3-[5-(phenylthio)-2-furyl]acrylamide](/img/structure/B4585945.png)

![3-methyl-2-oxo-N-[4-(2-pyridinylmethyl)phenyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B4585973.png)

![ethyl 4,5-dimethyl-2-{[2-(4-methyl-2-nitrophenoxy)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B4585990.png)